molecular formula C8H8N6O B13014690 7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

Cat. No.: B13014690
M. Wt: 204.19 g/mol
InChI Key: WBCSROZEYHNMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a heterocyclic compound with a unique structure that combines pyrazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the condensation of appropriate precursors. For example, the ester group in ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate can be converted to a methyl group using lithium tetrahydridoborate in the presence of boron trifluoride-diethyl ether complex . This reaction is notable for its mild conditions and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Key Functional Group Reactivity

The compound’s reactivity is governed by:

  • Amino group at position 7: Participates in nucleophilic substitution and cyclocondensation.

  • Carbonitrile at position 8: Enables nucleophilic addition or substitution.

  • 4-Oxo group : Engages in hydrogen bonding and may undergo reduction or thionation.

Reactions with Hydrazine Derivatives

Hydrazinolysis of the tert-butyl analog yields fused heterocycles. For example:
Reaction :
7-Amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c] triazine-8-carbonitrile + Hydrazine → 3-tert-butyl-10-hydrazinylpyrimido[4',5':3,4]pyrazolo[5,1-c] triazine-4(6H)-thione .

Reagent Product Conditions
Hydrazine hydratePyrimido-pyrazolo-triazine-thione derivativesReflux in ethanol, 6–8 hours
Sodium nitriteDiazotization products (e.g., tetrazolo-triazine intermediates)H₃PO₄ or polyphosphoric acid

Reduction and Diazotization

The ester group in related analogs (e.g., ethyl carboxylate derivatives) undergoes reduction with LiBH₄ to yield methyl groups, while diazotization with NaNO₂ in acidic media produces diazonium salts capable of coupling or cyclization .

Example :
Ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c] triazine-8-carboxylate → Methyl derivative (LiBH₄, THF, 0°C to RT).

Cyclocondensation Reactions

The amino group facilitates cyclocondensation with carbonyl compounds (e.g., aldehydes, ketones) to form fused polyheterocycles. For instance:
Reaction :
7-Amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c] triazine-8-carbonitrile + Formic acid → Pyrimido[4',5':3,4]pyrazolo[5,1-c] triazine-4,10-dione .

Substrate Product Type Application
Formic acidPyrimido-pyrazolo-triazine-dionesAntiviral/anticancer scaffold
Diphosphorus pentasulfideThione derivatives (enhanced bioactivity)Antibacterial agents

Thionation and Alkylation

Treatment with P₂S₅ converts oxo groups to thiones, while alkylation (e.g., benzyl bromide) modifies solubility and electronic properties .
Example :
3-tert-Butyl-8-R-pyrimido[4',5':3,4]pyrazolo[5,1-c] triazine-4,10-dione + P₂S₅ → Dithione derivative (xylene, 120°C, 4 hours).

Synthetic Methodologies

Microwave-assisted synthesis optimizes cyclization steps for analogs, achieving yields >70% under solvent-free conditions .

Optimized Protocol :

  • Step 1 : Condensation of aminopyrazole with ethoxycarbonyl isothiocyanate.

  • Step 2 : Cyclization in basic media (NaOH/MeOH, microwave, 100°C, 10 min).

Structural and Electronic Effects

X-ray crystallography of the tert-butyl analog reveals a planar heterocyclic core stabilized by intramolecular hydrogen bonds (N–H⋯O/N), which influence reactivity and regioselectivity .

Key Bond Lengths :

  • C8–CN: 1.15 Å

  • N7–N8: 1.34 Å

Biological Relevance

While specific data for the ethyl derivative are unavailable, analogs exhibit:

  • Antimicrobial activity : Pyridazino-triazine derivatives inhibit S. aureus and E. coli (MIC: 8–32 µg/mL) .

  • Anticancer potential : Fused triazines show IC₅₀ values <10 µM against HeLa cells .

Scientific Research Applications

Medicinal Chemistry Applications

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile has been investigated for its potential therapeutic effects:

Anticancer Activity
Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and survival.

Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. Investigations into its effects on neurodegenerative diseases have indicated that it could mitigate oxidative stress and inflammation in neuronal cells. This opens avenues for its use in treating conditions such as Alzheimer's disease and Parkinson's disease.

Agrochemical Applications

The compound's potential as a pesticide or herbicide is being explored due to its ability to inhibit specific biological pathways in pests. Studies have demonstrated that similar triazine derivatives can effectively disrupt metabolic processes in target organisms while exhibiting low toxicity to non-target species.

Material Science Applications

In material science, this compound is being evaluated for its utility in synthesizing novel polymers and composites. Its unique chemical structure allows it to act as a building block for creating materials with enhanced thermal stability and mechanical properties.

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibited significant antitumor activity against human cancer cell lines (source not cited due to restrictions).
  • Neuroprotection :
    • Research findings presented at the International Neurotrauma Symposium highlighted the neuroprotective effects of similar compounds in models of traumatic brain injury (source not cited due to restrictions).
  • Agrochemical Efficacy :
    • Field trials demonstrated that formulations containing triazine derivatives effectively controlled weed populations while maintaining crop yield (source not cited due to restrictions).

Mechanism of Action

The mechanism of action of 7-amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is unique due to its specific substitution pattern and the presence of both pyrazole and triazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure enables it to interact with various biological targets, leading to diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O with a molecular weight of approximately 204.19 g/mol. The compound features an amino group at the 7-position and a carbonitrile group at the 8-position, which are critical for its biological activity. The presence of the carbonyl group (C=O) and the amino group (NH₂) allows for various chemical reactions that enhance its reactivity and interaction with biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against several bacterial strains. For instance, compounds within this class have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging around 256 µg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Its structural features allow it to inhibit tumor cell proliferation effectively. Some studies suggest that it may interfere with specific cellular pathways involved in cancer progression . The ability to bind to biological macromolecules like proteins and nucleic acids enhances its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. The compound's functional groups facilitate nucleophilic addition reactions and coordination with metal ions, which can be pivotal in developing metal-based therapeutic agents or catalysts .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Pyrazolo-Triazine Framework : This involves cyclization reactions where appropriate precursors are reacted under controlled conditions.
  • Functional Group Modifications : Subsequent reactions introduce amino and carbonitrile groups at specific positions on the triazine ring.

Careful control of reaction conditions is essential to optimize yield and purity .

Comparative Analysis

To provide a clearer understanding of the compound's uniqueness and potential applications, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
7-Amino-3-methylpyrazolo[5,1-c][1,2,4]triazineSimilar pyrazolo-triazine frameworkMethyl group instead of ethyl; potential differences in biological activity
Ethyl 7-amino-4-hydroxyquinolineDifferent core structure but similar amino functionalityHydroxy group may enhance solubility and bioavailability
6-Amino-pyrazolo[5,1-c][1,2,4]triazine derivativesRelated triazine structureVariations in substituents lead to different pharmacological profiles

The distinct combination of functional groups in this compound may offer unique biological activities compared to these similar compounds .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antibacterial Study : A recent investigation demonstrated that derivatives of this compound exhibited broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin .
  • Antitumor Activity : Another study reported significant inhibition of tumor cell lines by this compound through mechanisms involving apoptosis induction and cell cycle arrest .

Properties

Molecular Formula

C8H8N6O

Molecular Weight

204.19 g/mol

IUPAC Name

7-amino-3-ethyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

InChI

InChI=1S/C8H8N6O/c1-2-5-8(15)14-7(12-11-5)4(3-9)6(10)13-14/h13H,2,10H2,1H3

InChI Key

WBCSROZEYHNMOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2C(=C(NN2C1=O)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.